Comprehensive Technical Guide on 3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine: Structural Profiling, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine: Structural Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine (CAS: 947013-89-0) is a highly engineered, versatile privileged scaffold. By combining an amphoteric benzimidazole core, a sterically shielding N1-isopropyl group, and a flexible C2-propylamine linker, this molecule serves as an optimal precursor for the development of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, providing you with the mechanistic causality behind its structural features and a self-validating synthetic protocol for its integration into your discovery pipelines.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of a building block is critical for predicting its behavior in biological systems and organic solvents. The benzimidazole core is amphoteric; however, under physiological conditions (pH 7.4), the core remains largely unprotonated, while the primary aliphatic amine is fully ionized[1].
Table 1: Key Physicochemical Properties
| Parameter | Value |
| IUPAC Name | 3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-1-amine |
| CAS Registry Number | 947013-89-0[2] |
| Molecular Formula | C13H19N3 |
| Molecular Weight | 217.32 g/mol |
| SMILES String | CC(C)n1c(CCCN)nc2ccccc12 |
| pKa (Benzimidazole Core) | ~5.6 (Conjugate Acid)[1] |
| pKa (Aliphatic Amine) | ~10.5 (Estimated) |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Benzimidazole N, Amine N) |
Mechanistic Rationale in Drug Design
Every functional group in this molecule serves a distinct, calculated purpose in target-directed drug design:
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The Benzimidazole Core : Recognized as a bioisostere for purines and indoles, the benzimidazole scaffold is ubiquitous in FDA-approved therapeutics[3]. It provides a rigid, aromatic surface capable of participating in π−π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) within target binding pockets.
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The N1-Isopropyl Steric Shield : The hydrogen atom attached to the nitrogen in an unsubstituted benzimidazole readily tautomerizes[1]. By installing an isopropyl group at the N1 position, this tautomerization is permanently locked, strictly defining the molecule's spatial orientation and hydrogen-bonding vectors. Furthermore, the bulky isopropyl moiety acts as a steric shield, protecting the core from N-glucuronidation and oxidative metabolism, while increasing lipophilicity to enhance membrane permeability[3].
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The C2-Propylamine Linker : The 3-carbon chain acts as a flexible spacer, decoupling the rigid aromatic core from the highly reactive primary amine. In medicinal chemistry, this allows the benzimidazole to anchor deeply in a hydrophobic pocket while the amine reaches out to solvent-exposed regions or hydrogen-bond acceptor networks.
Synthetic Methodology & Validation
The synthesis of 2-substituted benzimidazoles traditionally involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes[4]. However, these reactions can suffer from poor selectivity, often yielding 1,2-disubstituted byproducts[5]. To synthesize the target compound selectively, a stepwise cyclodehydration utilizing N-isopropyl-o-phenylenediamine and a Boc-protected amino acid is required.
Self-Validating Protocol: Step-by-Step Synthesis
Step 1: Amide Coupling (Intermediate Generation)
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Procedure : Dissolve N-isopropyl-o-phenylenediamine (1.0 eq) and N-Boc-GABA (1.05 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) sequentially at 0°C. Stir at room temperature for 12 hours.
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Causality : EDC·HCl is chosen over DCC to avoid insoluble urea byproducts, facilitating a purely aqueous workup. HOBt is critical to accelerate the reaction by forming a highly reactive active ester, preventing the less nucleophilic aniline nitrogen from being outcompeted by side reactions.
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In-Process Control (IPC) : Perform TLC (DCM:MeOH 9:1). The starting diamine (Rf ~0.3) should completely disappear. Confirm via LC-MS (expected mass for acyclic amide [M+H]+=336.2 ).
Step 2: Cyclodehydration (Benzimidazole Core Formation)
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Procedure : Extract the intermediate into EtOAc, wash with 1M HCl and brine, dry, and concentrate. Dissolve the crude amide in glacial acetic acid (0.2 M) and heat to 65°C for 4 hours.
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Causality : Acetic acid serves a dual purpose as a highly polar protic solvent and a mild Brønsted acid. It protonates the amide carbonyl, increasing its electrophilicity and driving the intramolecular attack by the secondary isopropylamine. The moderate temperature (65°C) is specifically chosen to promote the elimination of water to form the aromatic system without thermally degrading the acid-sensitive Boc protecting group[5].
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In-Process Control (IPC) : LC-MS analysis of an aliquot must show a mass shift from [M+H]+ 336.2 to 318.2, indicating the loss of H2O (-18 Da) and successful aromatization.
Step 3: Boc Deprotection (Final Amine Unmasking)
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Procedure : Concentrate the reaction mixture under reduced pressure to remove AcOH. Dissolve the residue in minimal DCM and add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.
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Causality : Anhydrous HCl in Dioxane is utilized instead of aqueous TFA to avoid complex phase separations and to directly precipitate the target compound as a highly pure dihydrochloride salt.
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In-Process Control (IPC) : The product will precipitate as a white solid. Filter and analyze via LC-MS to confirm the final mass [M+H]+=218.1 .
Fig 1: Stepwise synthetic workflow for 3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine.
Application in Target-Directed Drug Discovery
Once synthesized, the primary amine of 3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine acts as a highly reactive nucleophile, making it an ideal hub for divergent library synthesis.
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Kinase Inhibitors : The primary amine can be coupled with substituted pyrimidines or quinolines via SNAr reactions to target the ATP-binding cassette of kinases.
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GPCR Ligands : Amidation with diverse carboxylic acids yields libraries targeting histamine or serotonin receptors, where the benzimidazole core mimics endogenous monoamine neurotransmitters[3].
Fig 2: Divergent functionalization of the propylamine linker for target-directed library synthesis.
Analytical & Quality Control Protocols
To ensure the integrity of the building block before deployment in high-throughput chemistry, the following QC parameters must be met:
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LC-MS (ESI+) : A dominant peak at m/z=218.1 [M+H]+ must be observed.
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1H-NMR (400 MHz, DMSO-d6) :
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~7.50 - 7.10 ppm (m, 4H) : Aromatic protons of the benzimidazole core.
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~4.85 ppm (septet, 1H, J = 6.8 Hz) : The isopropyl methine proton, heavily deshielded by the adjacent N1 nitrogen.
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~2.90 ppm (t, 2H) : Methylene protons adjacent to the primary amine.
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~1.55 ppm (d, 6H, J = 6.8 Hz) : The two methyl groups of the isopropyl moiety.
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Comprehensive References
1. Howei Pharm. "CAS 947013-89-0 | 3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine". 2.[2] ChemicalBook. "3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine". 2 3.[4] National Center for Biotechnology Information (PMC). "Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride". 4 4.[5] Beilstein Journal of Organic Chemistry. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity". 5 5. Google Patents. "US3534040A - 5,12-dialkyl fluorindine compounds" (Details on N-isopropyl-o-phenylenediamine synthesis). 6.[1] ChemicalBook. "Benzimidazole: Chemical property, Primary Use, and biological activity". 1 7.[3] Scholars Research Library. "An Overview About Synthetic and Biological Profile of Benzimidazole". 3
Sources
- 1. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 2. 3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine CAS#: 947013-89-0 [chemicalbook.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
